(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 227.71 g/mol. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural properties that may confer biological activity. The compound is classified as a thiadiazole derivative, which is a category of heterocyclic compounds containing sulfur and nitrogen atoms.
The synthesis of (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride can be achieved through several methods, primarily involving the cyclization of thiosemicarbazides or related precursors. One common approach includes:
The reaction conditions typically involve heating the reaction mixture under reflux to promote cyclization and subsequent isolation of the product through crystallization techniques or chromatography for purification.
The molecular structure of (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride features a thiadiazole ring substituted at the 5-position with a phenyl group and an amino group at the 2-position. This configuration contributes to its chemical reactivity and potential biological activity.
The compound can undergo various chemical reactions typical for thiadiazole derivatives:
Due to the presence of both nitrogen and sulfur atoms in its structure, (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride exhibits unique reactivity patterns that are valuable in organic synthesis.
The compound's stability is influenced by pH and temperature; it tends to be stable under acidic conditions but may degrade under strong basic conditions. Its reactivity allows it to participate in various synthetic transformations.
(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride has several scientific applications:
The 1,3,4-thiadiazole scaffold has evolved from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Early developments in the 1950s identified this heterocycle as a bioisostere for pyrimidine nucleobases, enabling its integration into bioactive molecules. Marketed drugs featuring this core include acetazolamide (carbonic anhydrase inhibitor for glaucoma), methazolamide (diuretic), and the first-generation cephalosporin cefazolin—collectively validating its therapeutic versatility [2] . The pharmacophore’s trajectory accelerated with derivatives like megazol (antiparasitic agent) and sulfamethizole (antimicrobial), highlighting its adaptability across disease targets [2]. Recent advancements focus on hybrid molecules, such as oncology candidates like filanesib (KSP inhibitor in clinical trials) and compounds inducing apoptosis via Bax/Bcl-2 modulation [4] . This evolution underscores the scaffold’s capacity to address emerging challenges like antimicrobial resistance and targeted cancer therapy [2] [3].
Table 1: Milestones in 1,3,4-Thiadiazole-Based Drug Development
Compound/Derivative | Therapeutic Area | Key Attributes/Mechanism |
---|---|---|
Acetazolamide | Glaucoma/Diuretic | Carbonic anhydrase inhibition |
Cefazolin | Antibacterial (1st-gen cephalosporin) | Cell wall synthesis inhibition |
Megazol | Antiparasitic | DNA interaction/Redox activation |
Filanesib (Clinical candidate) | Oncology (multiple myeloma) | Kinesin spindle protein (KSP) inhibition |
4e/4i derivatives (Research) | Anticancer (HepG2/MCF-7) | Bax/Bcl-2 ratio modulation, S/G2/M phase arrest |
The 1,3,4-thiadiazole ring confers unique physicochemical properties critical for bioactivity. Its mesoionic character—arising from delocalized π-electrons and a polarized C=S bond—facilitates membrane penetration and target engagement without ionization [3] [5]. Key attributes include:
Bioisosteric replacement studies confirm that 1,3,4-thiadiazole outperforms oxadiazole or triazole analogs in DNA affinity and enzymatic inhibition (e.g., IMP dehydrogenase, FAK kinase) due to its superior electron-withdrawing capacity [5] .
Table 2: Structural Advantages of 1,3,4-Thiadiazole vs. Bioisosteres
Property | 1,3,4-Thiadiazole | 1,2,4-Oxadiazole | 1,2,4-Triazole |
---|---|---|---|
Aromaticity | High (6π electrons) | Moderate | Moderate |
Hydrogen-Bond Acceptor Sites | 2 (N3, N4) | 2 (N1, N4) | 3 (N1, N2, N4) |
log P (Average) | +0.5–1.2 | -0.3–0.6 | -0.8–0.2 |
Metabolic Stability | High (S-resistant to oxidation) | Moderate (O-sensitive) | Low (N-oxidation) |
DNA Binding Capacity | Strong (planarity + H-bond) | Moderate | Weak |
(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride (Chemical Formula: C₉H₁₀ClN₃S; CID: 71756124/13104124) represents a strategic optimization of the thiadiazole pharmacophore [1] [6]. The 5-phenyl substituent enhances π-stacking with cellular targets, while the C2-aminomethyl arm (–CH₂NH₂) introduces a flexible cationic anchor point for salt formation or covalent conjugation [4] [6]. Key rationales include:
Structure-activity relationship (SAR) studies confirm that 5-aryl substitution combined with C2-aminomethylation maximizes anticancer efficacy while maintaining metabolic stability—a foundation for future kinase or DNA-intercalating agents [4] [5] .
Table 3: Bioactive Derivatives of (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine
Hybrid Structure | Biological Activity | Potency (IC₅₀/Zone Inhibition) | Mechanistic Insights |
---|---|---|---|
Piperazine-acetamide (4e) | Anticancer (MCF-7/HepG2) | 3.8 µM (HepG2) | ↑ Bax/Bcl-2 ratio, S-phase arrest |
Benzyl piperidine (4i) | Anticancer (MCF-7) | 5.2 µM | G2/M arrest, caspase-9 activation |
Aryl aminothiazole (5b) | Antiproliferative (LoVo) | 2.44 µM | DNA intercalation, ROS generation |
Quinoline-thiadiazole (4a–i) | Antimicrobial | 18–22 mm (zone) | Cell wall/membrane disruption |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: